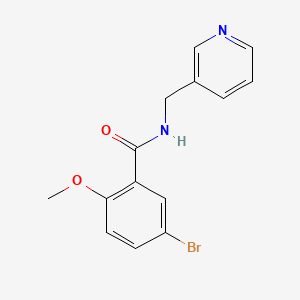
5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide, also known as 5-Br-PAD, is a chemical compound that is commonly used in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying different aspects of cellular and molecular biology. In
Mécanisme D'action
The mechanism of action of 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide involves the binding of the compound to the catalytic subunit of PP2A, which leads to the inhibition of its activity. This inhibition results in the hyperphosphorylation of many cellular proteins, which can have various physiological effects.
Biochemical and Physiological Effects:
5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide has been found to have various biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells, inhibit the growth of tumors, and enhance the efficacy of chemotherapy drugs. Additionally, 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide has been found to modulate the activity of other cellular enzymes, such as glycogen synthase kinase 3β and protein kinase C.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide in lab experiments is its selectivity for PP2A. This selectivity allows researchers to study the specific role of this enzyme in different cellular processes. However, one limitation of using 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide is its potential toxicity. Studies have shown that the compound can induce apoptosis in normal cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide in scientific research. One potential direction is the development of new analogs of the compound that have improved selectivity and reduced toxicity. Additionally, 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide can be used to study the role of PP2A in different disease states, such as cancer and neurodegenerative disorders. Finally, the compound can be used to explore the potential therapeutic applications of PP2A inhibitors in the treatment of different diseases.
Conclusion:
In conclusion, 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide is a valuable tool for studying different aspects of cellular and molecular biology. The compound's ability to selectively inhibit the activity of PP2A has led to its use in various scientific studies. While there are some limitations to its use, there are also many future directions for the use of 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide in scientific research.
Méthodes De Synthèse
The synthesis of 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide involves several steps. The first step is the conversion of 2-methoxybenzoic acid to its acid chloride derivative using thionyl chloride. The second step involves the reaction of the acid chloride with 3-pyridinemethanol in the presence of a base such as triethylamine. The final step of the synthesis involves the bromination of the resulting compound using bromine or N-bromosuccinimide. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide has been used in various scientific studies due to its ability to selectively inhibit the activity of protein phosphatase 2A (PP2A). PP2A is a critical enzyme that regulates many cellular processes, including cell division, DNA replication, and cell death. By inhibiting PP2A, 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide can be used to study the role of this enzyme in different cellular processes.
Propriétés
IUPAC Name |
5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-19-13-5-4-11(15)7-12(13)14(18)17-9-10-3-2-6-16-8-10/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDYVIRERYUCBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5819484.png)
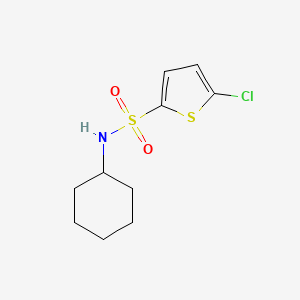
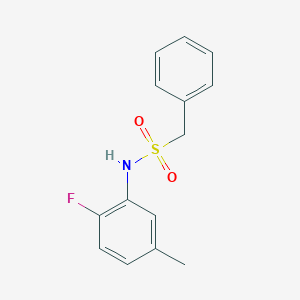
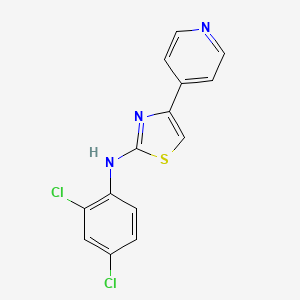

![N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B5819509.png)

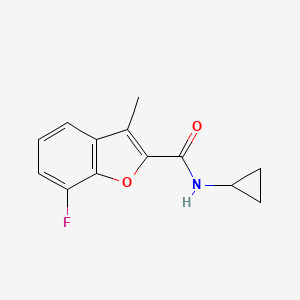
![N-(4-methoxybenzyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5819549.png)
![N-[4-(acetylamino)-2-chlorophenyl]-2-furamide](/img/structure/B5819569.png)

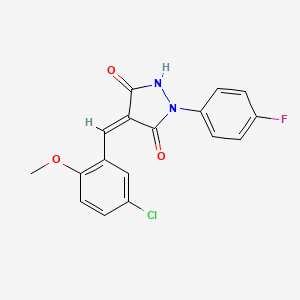
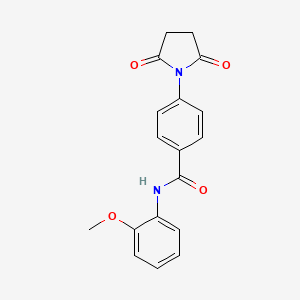
![3-(5-allyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5819585.png)